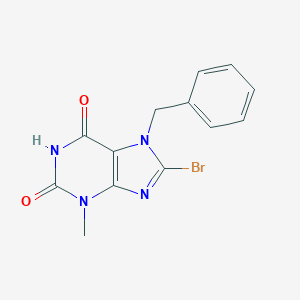

7-苄基-8-溴-3-甲基黄嘌呤

描述

7-Benzyl-8-bromo-3-methylxanthine is a synthetic analog of natural xanthines, which are known for a wide range of biological activities. This compound is a part of the xanthine family, derivatives of which have been used in various pharmacological applications.

Synthesis Analysis

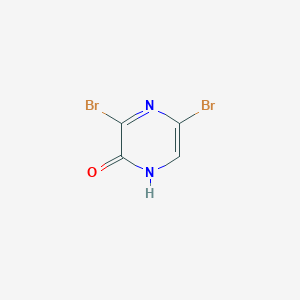

- The synthesis of derivatives of 7-Benzyl-8-bromo-3-methylxanthine involves reactions with primary and secondary amines in methanol at high temperatures. This process results in the replacement of the bromine atom at the 8 position of the xanthine molecule, forming 8-amino-7-benzyl-3-methylxanthines (Romanenko et al., 2020).

Molecular Structure Analysis

- The molecular structure of synthesized compounds, such as 8-amino derivatives, has been confirmed using NMR spectroscopy. The structure demonstrates associations due to hydrogen bonds, which contribute to their high melting points (Romanenko et al., 2020).

Chemical Reactions and Properties

- 7-Benzyl-8-bromo-3-methylxanthine derivatives exhibit reactivity with various nucleophilic agents. The synthesis and reactions with these agents demonstrate the compound’s versatility for further chemical modification (Ivanchenko, 2018).

Physical Properties Analysis

- These compounds generally exist as white crystalline substances. Their high melting points indicate strong intermolecular forces, likely due to hydrogen bonding in their structure (Romanenko et al., 2020).

Chemical Properties Analysis

- The chemical properties of 7-Benzyl-8-bromo-3-methylxanthine derivatives, such as reactivity and binding characteristics, are influenced by the substitution at different positions on the xanthine molecule. These substitutions play a crucial role in determining the biological activity and potential pharmacological applications of these compounds (Ivanchenko, 2018).

科学研究应用

合成和物理化学性质

Romanenko 等人(2020 年)的一项研究开发了合成 7-间溴苄基-3-甲基黄嘌呤的 8-氨基衍生物的方法。这些方法能够创建具有高熔点的化合物,并通过核磁共振波谱确认了结构。合成的化合物是进一步结构修饰的潜在候选者,展示了它们在药物科学中创造新药的相关性 (Romanenko、Ivanchenko、Aleksandrova 和 Makoid,2020 年)。

预期生物活性

研究还探讨了这种黄嘌呤化合物的衍生物的合成和生物学特性。例如,Romanenko 等人(2018 年)研究了 7-正丁基-3-甲基-8-硫代黄嘌呤衍生物的合成和降血糖活性,表明这些化合物具有作为无毒降血糖剂的潜力。这项研究对于开发新的抗糖尿病剂至关重要,因为这些化合物表现出显着的降血糖活性,使其成为治疗 II 型糖尿病的进一步研究候选者 (Romanenko、Ivanchenko、Sharapova、Bilay 和 Aleksandrova,2018 年)。

化学修饰和药理学潜力

进一步的研究深入探讨了 7-苄基-8-溴-3-甲基黄嘌呤的化学修饰,用于药理学应用。例如,Ivanchenko(2018 年)探索了 8-溴-3-甲基-7-α-甲基苄基黄嘌呤衍生物的合成,突出了这些化合物在合成具有多种作用的新药方面的潜力。这项研究强调了结构修饰在开发具有潜在治疗应用的生物活性化合物中的重要性 (Ivanchenko,2018 年)。

未来方向

属性

IUPAC Name |

7-benzyl-8-bromo-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIWIEFIJQKWQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356889 | |

| Record name | 7-benzyl-8-bromo-3-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204368 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-Benzyl-8-bromo-3-methylxanthine | |

CAS RN |

93703-26-5 | |

| Record name | 8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93703-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-benzyl-8-bromo-3-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

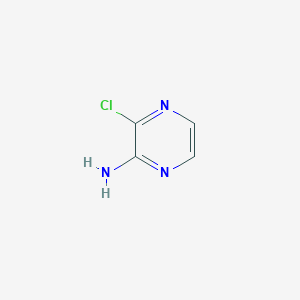

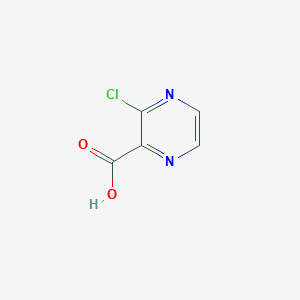

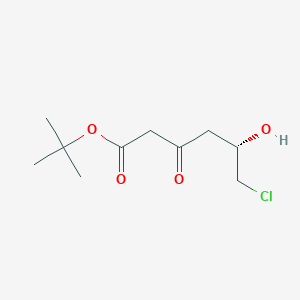

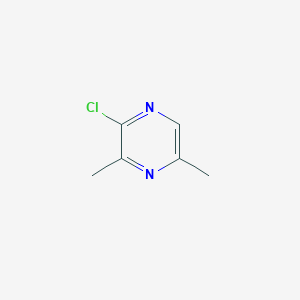

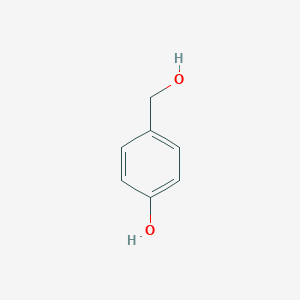

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)

![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)